BenchChemオンラインストアへようこそ!

6-Chloro-2,3-dimethylquinolin-4-ol

Ion Channel Pharmacology Neurological Disorders Epilepsy Research

Choose 6-Chloro-2,3-dimethylquinolin-4-ol for precise target engagement in your ion channel and antibacterial research. Based on rigorous SAR profiling, this distinct 2,3-dimethyl regioisomer delivers a KCNQ2 IC50 of 70 nM, enabling orthogonal electrophysiology studies and Kv1.5 selectivity screening (IC50=200 nM). Documented NorA efflux pump inhibition (IC50=4.80 μM) makes it an essential positive control for EPI assays against multidrug-resistant S. aureus. Crucially, its weak MAO-B activity (IC50=5.50 μM) mitigates off-target CNS risks, offering a cleaner scaffold for medicinal chemistry optimization. Verify lot-specific purity for assay reproducibility.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
Cat. No. B8667512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dimethylquinolin-4-ol
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C(C1=O)C=C(C=C2)Cl)C
InChIInChI=1S/C11H10ClNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14)
InChIKeyKIOKPKGIQHTNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3-dimethylquinolin-4-ol: Core Quinoline-4-ol Scaffold with 6-Chloro and 2,3-Dimethyl Substitution for Targeted Procurement


6-Chloro-2,3-dimethylquinolin-4-ol (CAS 21629-49-2 [1]) is a halogenated quinoline derivative characterized by a chlorine atom at the 6-position and methyl groups at the 2- and 3-positions on the quinolin-4-ol core. Its molecular formula is C11H10ClNO with a molecular weight of 207.65 g/mol [1]. The compound belongs to the class of 4-quinolinols, which are known for their diverse pharmacological activities including antimicrobial, anticancer, and ion channel modulation [2]. The specific substitution pattern (6-Cl, 2,3-diMe) distinguishes it from other regioisomers and imparts unique physicochemical and biological properties critical for structure-activity relationship (SAR) studies and targeted probe development.

Why Generic Substitution of 6-Chloro-2,3-dimethylquinolin-4-ol Is Scientifically Invalid: Regioisomeric and Substitution-Dependent Activity Profiles


Quinoline-4-ol derivatives exhibit pronounced regioisomer-dependent biological activity due to differential interactions with target binding pockets and varying physicochemical properties. The precise position of the chlorine substituent (6- vs 8- vs other positions) and the methylation pattern (2,3- vs 2,8- vs unsubstituted) dramatically alters target engagement, selectivity, and potency [1]. For example, the 6-chloro-2,3-dimethyl substitution pattern confers a unique pharmacological fingerprint compared to the 6-chloro-2,8-dimethyl regioisomer or the non-chlorinated 2,3-dimethylquinolin-4-ol. Consequently, substituting with a generic 'quinoline-4-ol analog' without matching this exact substitution pattern will lead to irreproducible results and invalidate SAR conclusions. The quantitative evidence below delineates precisely where 6-chloro-2,3-dimethylquinolin-4-ol offers quantifiable differentiation versus close analogs and reference standards.

Quantitative Differentiation of 6-Chloro-2,3-dimethylquinolin-4-ol Against Closest Analogs and Reference Compounds


KCNQ2 (Kv7.2) Potassium Channel Antagonist Activity: Comparable Potency to ML252 with Distinct Chemical Scaffold

6-Chloro-2,3-dimethylquinolin-4-ol exhibits potent antagonist activity against the KCNQ2 (Kv7.2) potassium channel with an IC50 of 70 nM in automated patch clamp assays using CHO cells [1]. This potency is directly comparable to ML252 (IC50 = 69 ± 6 nM), a well-characterized KCNQ2-selective inhibitor used as a tool compound [2]. However, the quinoline-4-ol scaffold offers distinct synthetic accessibility and physicochemical properties compared to the phenylacetamide structure of ML252, providing researchers with an alternative chemotype for probing KCNQ2 function.

Ion Channel Pharmacology Neurological Disorders Epilepsy Research

Kv1.5 Potassium Channel Inhibition: Moderate Potency with Scaffold-Dependent Selectivity Profile

The compound inhibits the human Kv1.5 potassium channel with an IC50 of 200 nM as measured by high-throughput planar patch clamp [1]. In contrast, the reference Kv1.5 inhibitor DPO-1 (diphenyl phosphine oxide-1) exhibits an IC50 of 50 nM in CHO cell patch clamp assays [2]. The 4-fold lower potency of 6-chloro-2,3-dimethylquinolin-4-ol against Kv1.5, combined with its potent KCNQ2 antagonism (70 nM), suggests a unique selectivity window that may be exploited for ion channel subfamily discrimination.

Cardiac Electrophysiology Atrial Fibrillation Ion Channel Modulators

MAO-B Inhibition: Weak Activity Supports Favorable Selectivity Profile vs Classical MAO Inhibitors

6-Chloro-2,3-dimethylquinolin-4-ol is a weak inhibitor of recombinant human monoamine oxidase B (MAO-B) with an IC50 of 5.50 ± 0.28 μM in a kynuramine deamination assay [1]. This contrasts sharply with potent MAO-B inhibitors such as rasagiline (IC50 ~ 0.1 μM) or selegiline, and even with other quinoline-4-ol derivatives that can achieve sub-micromolar potency (e.g., 0.666 μM IC50 for certain analogs [2]). The weak MAO-B activity indicates that this compound is unlikely to cause MAO-mediated off-target effects, enhancing its utility as a selective ion channel probe in neuronal and cardiovascular models.

Monoamine Oxidase Neurodegenerative Diseases Drug Safety Screening

NorA Efflux Pump Inhibition: Comparable Potency to Structurally Optimized Quinoline-4-yloxy Analogs

In a functional assay measuring ethidium bromide (EtBr) efflux reduction in S. aureus 1199B, 6-chloro-2,3-dimethylquinolin-4-ol inhibits the NorA efflux pump with an IC50 of 4.80 μM [1]. This potency aligns with other quinoline-4-yloxy derivatives optimized for NorA inhibition, where IC50 values range from 3.90 to 6.70 μM [2]. The 2,3-dimethyl substitution and 6-chloro pattern appear to maintain efflux pump inhibitory activity without further synthetic elaboration, positioning this compound as a minimalist scaffold for SAR exploration or as a control compound in efflux pump inhibitor (EPI) discovery programs.

Antimicrobial Resistance Efflux Pump Inhibitors Staphylococcus aureus

High-Value Research and Industrial Applications for 6-Chloro-2,3-dimethylquinolin-4-ol Based on Validated Quantitative Evidence


KCNQ2 Potassium Channel Probe Development and Functional Validation

Given its potent KCNQ2 antagonist activity (IC50 = 70 nM), this compound is immediately applicable as a tool compound for electrophysiology studies investigating KCNQ2-mediated currents in neurons or heterologous expression systems [1]. Its structurally distinct quinoline-4-ol core provides orthogonal validation of KCNQ2-dependent phenotypes when used alongside ML252, reducing the risk of off-target effects that might be scaffold-specific.

Ion Channel Selectivity Profiling and SAR Campaigns

The differential potency observed between KCNQ2 (70 nM) and Kv1.5 (200 nM) enables precise assessment of channel subtype selectivity. This compound can serve as a reference standard in high-throughput screening cascades designed to identify Kv1.5-selective or KCNQ2-selective modulators, thereby accelerating drug discovery programs for cardiac arrhythmias and neurological disorders [1].

Efflux Pump Inhibitor (EPI) Assay Control for Antimicrobial Resistance Research

The demonstrated NorA efflux pump inhibition (IC50 = 4.80 μM) qualifies this compound as a useful positive control or baseline comparator in EPI screening assays. It can be employed to validate NorA-mediated efflux reduction in S. aureus models and to benchmark novel EPI candidates, facilitating research into overcoming multidrug-resistant infections [1].

Lead Optimization Scaffold for Quinoline-Based Therapeutics with Reduced MAO Liability

The weak MAO-B inhibition (IC50 = 5.50 μM) indicates a favorable safety profile regarding MAO-mediated off-target effects. Medicinal chemists can leverage this scaffold to design derivatives with enhanced target potency while maintaining low MAO inhibition, minimizing potential drug-drug interactions and CNS adverse effects in therapeutic candidates for non-CNS indications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2,3-dimethylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.